Cas no 2098018-83-6 (2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one)

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one is a brominated pyrimidine derivative featuring a 4-fluorobenzyl substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of both amino and bromo functional groups allows for further derivatization, making it a versatile intermediate in the synthesis of bioactive compounds. Its fluorinated aromatic moiety contributes to improved metabolic stability and binding affinity in drug design. This compound is particularly valuable in the development of kinase inhibitors and other therapeutic agents targeting enzymatic pathways. High purity and well-defined structural characteristics ensure reproducibility in research applications. Suitable for use in cross-coupling reactions and heterocyclic scaffold modifications.
2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one structure
2098018-83-6 structure
商品名:2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
CAS番号:2098018-83-6
MF:C11H9BrFN3O
メガワット:298.11106467247
CID:4774050

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
    • 2-amino-5-bromo-4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one
    • 2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
    • インチ: 1S/C11H9BrFN3O/c12-9-8(15-11(14)16-10(9)17)5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H3,14,15,16,17)
    • InChIKey: RISBLEMAXQJMDD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(NC(N)=NC=1CC1C=CC(=CC=1)F)=O

計算された属性

  • せいみつぶんしりょう: 296.99130 g/mol
  • どういたいしつりょう: 296.99130 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 67.5
  • ぶんしりょう: 298.11

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2158-2326-5g
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
2098018-83-6 95%+
5g
$1596.0 2023-09-06
Life Chemicals
F2158-2326-1g
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
2098018-83-6 95%+
1g
$532.0 2023-09-06
Life Chemicals
F2158-2326-10g
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
2098018-83-6 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F2158-2326-2.5g
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
2098018-83-6 95%+
2.5g
$1064.0 2023-09-06
TRC
A192051-100mg
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3h)-one
2098018-83-6
100mg
$ 135.00 2022-06-08
TRC
A192051-500mg
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3h)-one
2098018-83-6
500mg
$ 500.00 2022-06-08
Life Chemicals
F2158-2326-0.25g
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
2098018-83-6 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2158-2326-0.5g
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
2098018-83-6 95%+
0.5g
$505.0 2023-09-06
TRC
A192051-1g
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3h)-one
2098018-83-6
1g
$ 775.00 2022-06-08

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one 関連文献

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-oneに関する追加情報

2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one: A Comprehensive Overview

The compound 2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one (CAS No: 2098018-83-6) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and applications in therapeutic development. The structure of this molecule is characterized by a pyrimidine ring system with substituents at positions 2, 5, and 6, making it a unique derivative with distinct chemical and pharmacological properties.

The pyrimidine ring serves as the core framework of this compound, providing a platform for various functional groups to interact with biological targets. The amino group at position 2 contributes to hydrogen bonding capabilities, enhancing the molecule's ability to interact with proteins and enzymes. The bromo group at position 5 introduces electron-withdrawing effects, which can influence the molecule's electronic properties and reactivity. Additionally, the 4-fluorobenzyl group at position 6 adds a lipophilic moiety, potentially improving the compound's bioavailability and membrane permeability.

Recent studies have highlighted the importance of pyrimidine derivatives in targeting various disease states, including cancer, inflammation, and infectious diseases. For instance, research has shown that pyrimidinones can act as inhibitors of kinase enzymes, which are critical regulators of cellular signaling pathways. The kinase inhibitory activity of this compound has been explored in vitro, demonstrating its potential as a lead compound for anti-cancer drug development.

In addition to its enzymatic activity, 2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one has been investigated for its anti-inflammatory properties. Experimental data suggest that this compound can modulate inflammatory cytokines and reduce oxidative stress, making it a promising candidate for treating chronic inflammatory conditions such as arthritis and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrimidine ring through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitution or coupling reactions. The optimization of these steps has been crucial in achieving high yields and purity levels required for pharmacological testing.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses have provided detailed insights into its molecular structure, confirming the presence of all functional groups and their relative positions on the pyrimidine ring.

In terms of applications, 2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one is currently under investigation for its potential as a therapeutic agent in oncology and immunology. Preclinical studies have demonstrated its ability to inhibit tumor growth in animal models, suggesting a possible role in cancer treatment. Furthermore, its anti-inflammatory properties make it a candidate for developing treatments for autoimmune diseases.

The development of this compound also underscores the importance of interdisciplinary collaboration in drug discovery. By integrating expertise from organic chemistry, pharmacology, and computational modeling, researchers have been able to design and optimize molecules with specific biological activities.

In conclusion, 2-Amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising biological activities, positions it as a valuable tool in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound may play a pivotal role in addressing unmet medical needs across various disease areas.

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